Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

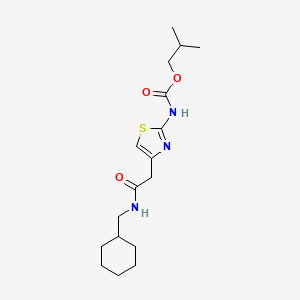

Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic carbamate derivative featuring a thiazole core functionalized with an isobutyl carbamate group and an ethyl linker connected to a cyclohexylmethyl-substituted amide (Figure 1).

Properties

IUPAC Name |

2-methylpropyl N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-12(2)10-23-17(22)20-16-19-14(11-24-16)8-15(21)18-9-13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFQGVWZXOTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been studied for their antimicrobial and anticancer activities. .

Mode of Action

Thiazole derivatives have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids, but it is unclear if this compound operates in the same way.

Biological Activity

Isobutyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 946237-21-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structure, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₇N₃O₃S, with a molecular weight of 353.5 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer properties. The presence of the carbamate functional group enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₃O₃S |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 946237-21-4 |

Synthesis

The synthesis of this compound can be approached through various methods including:

- Nucleophilic Substitution : Utilizing activated carbonyl compounds to form the carbamate.

- Condensation Reactions : Involving thiazole derivatives which can react with amines to form the desired structure.

These synthetic strategies highlight the versatility in producing this compound for further biological evaluation .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown potential in inhibiting various bacterial strains. A study reported that compounds with similar thiazole structures effectively blocked the biosynthesis of bacterial lipids, leading to their antimicrobial effects .

Anticancer Activity

Thiazole derivatives are also noted for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms similar to other known anticancer agents .

Case Studies

- Antimicrobial Evaluation : In vitro studies have demonstrated that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to traditional antibiotics .

- Cytotoxicity Assays : Cytotoxicity assays against various cancer cell lines showed that this compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes involved in lipid biosynthesis and protein synthesis due to its structural similarities to other bioactive thiazole compounds .

Comparison with Similar Compounds

Key Structural Features :

- Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules for hydrogen bonding and π-π interactions.

- Isobutyl carbamate : Enhances lipophilicity and metabolic stability compared to smaller alkyl groups.

- Cyclohexylmethyl amide : Introduces steric bulk and modulates solubility via hydrophobic interactions.

Comparison with Structurally Similar Compounds

Carbamate-Containing Thiazole Derivatives

Table 1: Structural and Physicochemical Comparison of Carbamate Derivatives

Key Observations :

- Molecular Weight : Phenylpiperazine derivatives (e.g., 402.5 g/mol ) are heavier than cyclopropyl analogs (255.30 g/mol ), impacting pharmacokinetics (e.g., membrane permeability).

Thiazole-Based Amide Derivatives

Table 2: Comparison of Amide Substituents in Thiazole Compounds

Key Observations :

- Amide Diversity : Cyclohexylmethyl in the target compound may enhance membrane permeability compared to polar dichlorobenzoyl or hydrazinyl groups .

- Synthetic Efficiency : Urea derivatives (e.g., 78.3% yield ) demonstrate higher synthetic accessibility than carbamates, which often require protective group strategies.

Functional Group Impact on Bioactivity

Table 3: Functional Group Contributions to Activity

Key Observations :

Q & A

Basic Research Questions

What synthetic strategies are effective for constructing the thiazole core in this compound?

Methodological Answer:

The thiazole ring can be synthesized via cyclization reactions using α-haloketones or thiourea derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-indole derivatives in acetic acid promotes cyclization through nucleophilic attack and dehydration (3–5 hours, 100 mL solvent) . Optimization may involve adjusting reaction temperature (80–110°C), solvent polarity (acetic acid vs. DMF), or catalysts (sodium acetate as a base). Microwave-assisted synthesis could reduce reaction time while improving yield .

How can NMR spectroscopy resolve overlapping signals in this compound’s characterization?

Methodological Answer:

Overlapping proton signals in the thiazole or cyclohexyl regions can be resolved using 2D NMR techniques:

- COSY identifies scalar-coupled protons (e.g., thiazole C-H and adjacent methylene groups).

- HSQC/HMBC correlates carbon-proton couplings to assign quaternary carbons (e.g., carbamate carbonyl).

For example, in similar thiazole derivatives, -NMR peaks at δ 2.5–3.5 ppm were assigned to the cyclohexylmethyl group using HSQC .

What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

Given structural analogs’ activity against cancer and viral targets , prioritize:

- Kinase inhibition assays (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity screening (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or MCF-7).

- Antiviral activity via plaque reduction assays (e.g., influenza A/H1N1). Include positive controls (e.g., tamiflu) and validate results with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

How can regioselectivity be controlled during thiazole functionalization?

Methodological Answer:

Regioselectivity in introducing substituents (e.g., carbamate or cyclohexylmethyl groups) depends on:

- Directing groups : Use electron-withdrawing substituents (e.g., nitro) to direct electrophilic substitution at specific thiazole positions.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) ensures precise C-2 or C-4 modification .

For example, in thiazolo[3,2-a]pyrimidines, ethyl groups at C-6 were introduced using chloroacetic acid under reflux .

How to address contradictory bioactivity data across assays?

Methodological Answer:

Contradictions may arise from:

- Compound stability : Assess degradation via HPLC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C).

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended targets.

- Assay interference : Test for autofluorescence (in fluorescence-based assays) or thiol reactivity (false positives in cysteine-dependent enzymes) .

What computational tools predict binding modes for mechanism-of-action studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., PTP1B for diabetes targets ). Validate with MD simulations (AMBER or GROMACS) to assess binding stability.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds between the carbamate group and catalytic residues) .

How to optimize solubility for in vivo studies without compromising activity?

Methodological Answer:

- Prodrug design : Convert the carbamate to a phosphate ester (improves aqueous solubility).

- Co-solvents : Use cyclodextrin complexes or PEG-based formulations.

- Structural analogs : Replace the isobutyl group with a morpholine ring (balances lipophilicity and solubility) .

Notes

- Structural analogs and synthesis protocols are derived from peer-reviewed methodologies .

- Advanced questions emphasize mechanistic validation and problem-solving in experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.